molecular formula C11H8FNO3 B1323760 Ethyl 4-cyano-3-fluorobenzoylformate CAS No. 951888-19-0

Ethyl 4-cyano-3-fluorobenzoylformate

Cat. No. B1323760
M. Wt: 221.18 g/mol
InChI Key: GJYJVZGZYKLMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-fluorobenzoylformate is a chemical compound with the molecular formula C11H8FNO3 . It has a molecular weight of 221.18 g/mol. This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of Ethyl 4-cyano-3-fluorobenzoylformate consists of an ethyl ester group attached to a benzoylformate group, which is further substituted with a cyano group at the 4th position and a fluorine atom at the 3rd position .

Scientific Research Applications

Application 1: Synthesis of Optically Pure Ethyl ®-4-cyano-3-hydroxybutanoate

  • Summary of Application : Ethyl ®-4-cyano-3-hydroxybutanoate (HN) is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor. HN is also used as a synthon in the production of l-carnitine and ®-4-amino-3-hydroxybutanoic acid .
  • Methods of Application : This review gives an overview of different synthetic strategies of optically active HN, including chemical and enzymatic approaches. The emphasis is focused mainly on the synthetic routes using biocatalysts, such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase .
  • Results or Outcomes : The synthesis process of HN is crucial for its extensive use. The majority of drugs are constituted by chiral molecules, and the two enantiomers may have significant differences in biological activities such as pharmacology, toxicology, pharmacokinetics, metabolism, etc .

Application 2: Synthesis of Coumarin-3-carboxylate Ester

  • Summary of Application : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
  • Methods of Application : Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction. An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Results or Outcomes : Low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

Safety And Hazards

Ethyl 4-cyano-3-fluorobenzoylformate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 2-(4-cyano-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-3-4-8(6-13)9(12)5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYJVZGZYKLMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265505
Record name Ethyl 4-cyano-3-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-3-fluorobenzoylformate

CAS RN

951888-19-0
Record name Ethyl 4-cyano-3-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-3-fluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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